Cas no 1443303-91-0 (2-(cyclohexylmethoxymethyl)benzenethiol)

2-(Cyclohexylmethoxymethyl)benzenethiol is a versatile organic compound with unique chemical properties. It exhibits high stability, making it suitable for various applications in organic synthesis. This compound is known for its excellent reactivity and can be used in the preparation of complex organic molecules. Its structural characteristics enable efficient cross-coupling reactions, enhancing the efficiency of synthetic processes.
2-(cyclohexylmethoxymethyl)benzenethiol structure
1443303-91-0 structure
商品名:2-(cyclohexylmethoxymethyl)benzenethiol
CAS番号:1443303-91-0
MF:C14H20OS
メガワット:236.373003005981
MDL:MFCD19443090
CID:5160492

2-(cyclohexylmethoxymethyl)benzenethiol 化学的及び物理的性質

名前と識別子

    • 2-(cyclohexylmethoxymethyl)benzenethiol
    • MDL: MFCD19443090
    • インチ: 1S/C14H20OS/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10-11H2
    • InChIKey: JBISBPDXNIUIRK-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=CC=CC=C1COCC1CCCCC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 4

2-(cyclohexylmethoxymethyl)benzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB435023-5 g
2-[(Cyclohexanemethoxy)methyl]thiophenol; .
1443303-91-0
5g
€1373.40 2023-06-16
abcr
AB435023-1g
2-[(Cyclohexanemethoxy)methyl]thiophenol; .
1443303-91-0
1g
€1621.70 2025-02-21
abcr
AB435023-1 g
2-[(Cyclohexanemethoxy)methyl]thiophenol; .
1443303-91-0
1g
€594.40 2023-06-16
abcr
AB435023-5g
2-[(Cyclohexanemethoxy)methyl]thiophenol; .
1443303-91-0
5g
€1373.40 2023-09-04

2-(cyclohexylmethoxymethyl)benzenethiol 関連文献

Related Articles

2-(cyclohexylmethoxymethyl)benzenethiolに関する追加情報

2-(Cyclohexylmethoxymethyl)Benzenethiol: A Comprehensive Overview

2-(Cyclohexylmethoxymethyl)benzenethiol, with the CAS number 1443303-91-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its thiol functional group and a cyclohexylmethoxymethyl substituent, which confer it with distinct reactivity and biological activity.

The molecular structure of 2-(cyclohexylmethoxymethyl)benzenethiol consists of a benzene ring with a thiol group (-SH) attached at the 2-position. The cyclohexylmethoxymethyl group, attached to the same carbon as the thiol, adds steric bulk and influences the compound's solubility and reactivity. This combination of functional groups makes it an interesting candidate for a variety of chemical reactions and biological studies.

In the realm of pharmaceutical research, 2-(cyclohexylmethoxymethyl)benzenethiol has shown promise as a potential lead compound for drug development. Recent studies have explored its potential as an antioxidant and anti-inflammatory agent. The thiol group is known for its ability to scavenge free radicals and reduce oxidative stress, which can be beneficial in treating various diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Moreover, the cyclohexylmethoxymethyl substituent enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. This property is particularly important in drug design, where optimizing the pharmacokinetic profile of a compound is crucial for its therapeutic efficacy. Research has also indicated that 2-(cyclohexylmethoxymethyl)benzenethiol exhibits low toxicity, making it a safer candidate for further development.

In addition to its pharmaceutical applications, 2-(cyclohexylmethoxymethyl)benzenethiol has been investigated for its use in materials science. The presence of the thiol group allows it to participate in thiol-ene click chemistry, a versatile reaction that enables the formation of covalent bonds under mild conditions. This reaction has been utilized to create functionalized polymers and coatings with improved mechanical properties and stability.

The synthetic accessibility of 2-(cyclohexylmethoxymethyl)benzenethiol further enhances its appeal as a building block in organic synthesis. Several synthetic routes have been reported in the literature, including the reaction of 2-bromothiophenol with cyclohexylmethyl alcohol in the presence of a base. These methods provide efficient and scalable pathways for producing this compound, facilitating its use in both academic and industrial settings.

In conclusion, 2-(cyclohexylmethoxymethyl)benzenethiol, CAS number 1443303-91-0, is a multifaceted compound with a wide range of potential applications. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1443303-91-0)2-(cyclohexylmethoxymethyl)benzenethiol
A1175598
清らかである:99%
はかる:1g
価格 ($):961.0